ACETAMIDE,N-(3,5-DIFLUORO-4-OXO-2,5-CYCLOHEXADIEN-1-YLIDENE)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ACETAMIDE,N-(3,5-DIFLUORO-4-OXO-2,5-CYCLOHEXADIEN-1-YLIDENE)- is a chemical compound with the molecular formula C8H5F2NO2 It is characterized by the presence of two fluorine atoms, a ketone group, and an acetamide group attached to a cyclohexadienylidene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE,N-(3,5-DIFLUORO-4-OXO-2,5-CYCLOHEXADIEN-1-YLIDENE)- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-difluorobenzene and acetic anhydride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound with high purity.
Industrial Production Methods
In an industrial setting, the production of ACETAMIDE,N-(3,5-DIFLUORO-4-OXO-2,5-CYCLOHEXADIEN-1-YLIDENE)- may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
ACETAMIDE,N-(3,5-DIFLUORO-4-OXO-2,5-CYCLOHEXADIEN-1-YLIDENE)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other functional groups.
Substitution: The fluorine atoms can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
ACETAMIDE,N-(3,5-DIFLUORO-4-OXO-2,5-CYCLOHEXADIEN-1-YLIDENE)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ACETAMIDE,N-(3,5-DIFLUORO-4-OXO-2,5-CYCLOHEXADIEN-1-YLIDENE)- involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-Dichloro-4-oxo-2,5-cyclohexadien-1-ylidene)acetamide
- N-(3,5-Dibromo-4-oxo-2,5-cyclohexadien-1-ylidene)acetamide
- N-(3,5-Dimethyl-4-oxo-2,5-cyclohexadien-1-ylidene)acetamide
Uniqueness
ACETAMIDE,N-(3,5-DIFLUORO-4-OXO-2,5-CYCLOHEXADIEN-1-YLIDENE)- is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable tool in various scientific and industrial applications.
Properties
CAS No. |
179331-62-5 |
---|---|
Molecular Formula |
C8H5F2NO2 |
Molecular Weight |
185.13 |
IUPAC Name |
N-(3,5-difluoro-4-oxocyclohexa-2,5-dien-1-ylidene)acetamide |
InChI |
InChI=1S/C8H5F2NO2/c1-4(12)11-5-2-6(9)8(13)7(10)3-5/h2-3H,1H3 |
InChI Key |
PEYPMJLNCIBXPM-UHFFFAOYSA-N |
SMILES |
CC(=O)N=C1C=C(C(=O)C(=C1)F)F |
Synonyms |
Acetamide, N-(3,5-difluoro-4-oxo-2,5-cyclohexadien-1-ylidene)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.